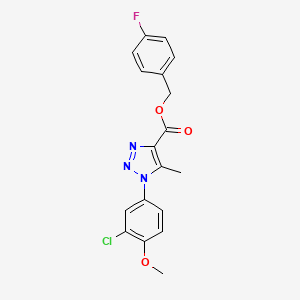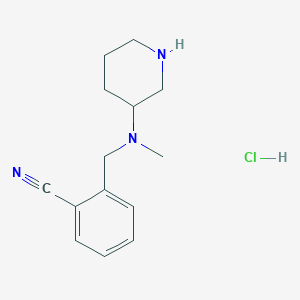
4-fluorobenzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-fluorobenzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and is a common structure in many pharmaceuticals and biologically active compounds . The molecule also contains a carboxylate ester group, a methoxy group, and halogen substituents (fluorine and chlorine), which can significantly affect its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the triazole ring, benzyl group, and carboxylate ester group would all contribute to its three-dimensional structure. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, the triazole ring might participate in various transformations under specific conditions, and the halogens could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups would affect properties like solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Crystal Engineering and Material Science
Research in crystal engineering has explored the synthesis, characterization, and analysis of biologically active 1,2,4-triazole derivatives, highlighting their potential in developing new materials with specific intermolecular interactions. For instance, Shukla et al. (2014) synthesized two 1,2,4-triazole derivatives demonstrating different intermolecular interactions such as C–H⋯O and π⋯π, which are crucial for crystal engineering applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014). Similarly, Ahmed et al. (2020) reported on the synthesis and characterization of triazole derivatives with α-ketoester functionality, where O⋯π-hole tetrel bonding interactions were analyzed, indicating the relevance of these compounds in designing new materials with specific electronic and structural properties (Ahmed et al., 2020).
Pharmacological Applications
In pharmacology, triazole derivatives have shown a wide spectrum of biological activities. For example, Kravchenko (2018) synthesized and studied the bioactivity of 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives, revealing their diuretic and antidiuretic effects, which could be promising for developing new therapeutic agents (Kravchenko, 2018). Furthermore, Saleem et al. (2018) investigated a similar compound for its biological profile, including enzymatic assay measurements, demonstrating its potential in medicinal chemistry for developing new drugs (Saleem et al., 2018).
Analytical Chemistry and Reaction Monitoring
In analytical chemistry, the development of fluorogenic aldehydes bearing a 1,2,3-triazole moiety has facilitated the monitoring of aldol reactions, as demonstrated by Guo and Tanaka (2009). This innovation provides a novel method for evaluating reaction progress in real-time through fluorescence changes, underscoring the versatility of triazole derivatives in chemical analysis (Guo & Tanaka, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3/c1-11-17(18(24)26-10-12-3-5-13(20)6-4-12)21-22-23(11)14-7-8-16(25-2)15(19)9-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPIIWRETPLERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid](/img/structure/B2829585.png)


![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)

![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)


![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)
![6-(3-Fluorophenyl)-2-[1-(3-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2829604.png)
